molecular formula C8H16N2O2 B13685180 Methyl 3,4-Diaminocyclohexanecarboxylate

Methyl 3,4-Diaminocyclohexanecarboxylate

Cat. No.: B13685180
M. Wt: 172.22 g/mol
InChI Key: DNPPJTNUNGEUQZ-UHFFFAOYSA-N
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Description

Methyl 3,4-Diaminocyclohexanecarboxylate (MDHB) is a small-molecule compound derived from traditional herbal extracts, recognized for its neuroprotective and neurogenic properties . It has been shown to promote axonal growth in primary cortical neurons, protect against Aβ(25-35)-induced apoptosis, and extend lifespan in model organisms like C. elegans . MDHB specifically induces neural stem cell (NSC) differentiation into cholinergic neurons, a critical target for treating neurodegenerative disorders such as Alzheimer’s disease (AD) . Its mechanism involves inhibition of AKT phosphorylation, activation of GSK3β tyrosine-216 autophosphorylation, and subsequent degradation of β-catenin, which suppresses cell cycle progression and upregulates cholinergic-specific genes like Isl1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-Diaminocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with appropriate reagents to introduce the amino groups and the ester functionality. One common method involves the reduction of a nitro precursor followed by esterification. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and esterification agents like methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and catalysts, along with stringent control of reaction parameters, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-Diaminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While there is no direct information about the applications of "Methyl 3,4-Diaminocyclohexanecarboxylate," the search results discuss related compounds and their applications, which can provide insights.

Applications of 3-Cyclohexene-1-carboxylic acid (CHCA) Derivatives

  • Pharmaceutical Intermediates Optically active 3-cyclohexene-1-carboxylic acid (CHCA) derivatives are important pharmaceutical intermediates . CHCA derivatives have a cyclohexene ring that gives them structural properties unlike cyclohexane, cyclohexandiene, and benzene derivatives, displaying special bioactivity .
  • (S)-CHCA Use (S)-CHCA can be converted into (S)-3,4-diaminocyclohexanecarboxylic acid, a key building block for Edoxaban, an inhibitor of coagulant factor Xa (fXa) used to treat cancer-associated venous thromboembolism . It has superior oral adsorption and a lower bleeding risk compared to other anticoagulants .
  • Other uses of (S)-CHCA (S)-CHCA is also applicable in the synthesis of the C24-C34 fragment of Prograf and perfume materials like iris oil .

3,4-Diaminocyclohexanecarboxylic Acid Derivatives

  • Anti-Xa and Anticoagulant Activities 3,4-diaminocyclohexanecarboxylic acid derivatives have been evaluated for their anti-Xa and anticoagulant activities . Acid 2a and amide 2b exhibited potent in vitro anti-fXa activity, suggesting that the position and stereochemistry of a polar functional group on the cyclohexane ring greatly affected the in vitro anti-fXa activity .
  • Modification Synthesis of orally available potent fXa inhibitors by modification of the piperazine part .

Enantioselective Synthesis

  • Carboxylesterases Carboxylesterases are used in the enantioselective synthesis of chiral carboxylic acids and esters .
  • Stereodivergent evolution Achieved through high-throughput method to generate a high-quality dataset for carboxylesterase AcEst1 43 from Acinetobacter sp. JNU9335 using the “real substrate” ethyl cyclohex-3-ene-1-carboxylate .

Mechanism of Action

The mechanism of action of Methyl 3,4-Diaminocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing the active amino compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on molecular pathways, differentiation efficiency, and therapeutic relevance.

Mechanistic Specificity

MDHB’s primary distinction lies in its dual action:

  • Cell Cycle Inhibition : MDHB suppresses Ki67 (a proliferation marker) and downregulates cell cycle genes (Tacc3, Cdc20), effectively halting NSC proliferation to favor differentiation .
  • Cholinergic Differentiation : MDHB upregulates Isl1 (a cholinergic lineage determinant) and enhances expression of synaptic markers (SYN1, PSD-95), unlike compounds such as Wnt agonists, which broadly promote neuronal differentiation without subtype specificity .

Differentiation Efficiency

Key data from MDHB-treated NSCs versus DMSO controls highlight its efficacy:

Parameter MDHB (24–72 h) DMSO Control Reference
Ki67 (Proliferation Marker) ↓↓ (48–72 h) No significant change
Isl1 Expression ↑↑↑ (3–4 fold increase) Baseline levels
β-Catenin Nuclear Localization ↓↓ (via GSK3β activation) Stable nuclear presence
Tuj1/MAP2 (Neuronal Markers) ↑↑ (dose-dependent) Minimal increase

Therapeutic Relevance

  • Neurodegenerative Diseases : MDHB’s cholinergic specificity contrasts with BDNF or NGF, which broadly enhance neuronal survival but lack subtype targeting. This makes MDHB a candidate for AD therapy, where cholinergic neuron loss is pivotal .
  • Synaptic Maturation: Unlike retinoic acid (RA), which induces generic neuronal differentiation, MDHB promotes mature synaptic protein expression (SYN1, PSD-95), critical for functional neural networks .

Limitations and Advantages

  • Advantages :
    • Dose-dependent efficacy (8–32 µM) without cytotoxicity .
    • Dual action (cell cycle arrest + differentiation) reduces tumorigenic risks .
  • Limitations: Limited data on long-term functional integration of MDHB-induced neurons. No direct comparison to other cholinergic-inducing agents (e.g., NGF + BMP combinations).

Tables

Table 1. Gene Expression Changes in MDHB-Treated NSCs

Gene Function MDHB Effect (vs. DMSO) Significance (p-value) Reference
Tacc3 Cell cycle progression ↓↓↓ <0.001
Cdc20 Mitotic regulation ↓↓ <0.01
Cdkn1a Cell cycle arrest ↑↑ <0.05
Isl1 Cholinergic differentiation ↑↑↑ <0.001

Table 2. Protein-Level Effects of MDHB

Protein/Pathway MDHB Effect Mechanism Reference
p-AKT (Ser473) ↓↓ (inhibition) Blocks PI3K/AKT survival signaling
p-GSK3β (Y216) ↑↑ (activation) Promotes β-catenin degradation
β-Catenin (Nuclear) ↓↓ Reduces Wnt/β-catenin signaling

Biological Activity

Methyl 3,4-Diaminocyclohexanecarboxylate is a bicyclic organic compound that has attracted significant interest in medicinal chemistry due to its potential as an anticoagulant agent. This article explores its biological activity, particularly its mechanism of action as an inhibitor of coagulation factor Xa, and presents relevant research findings and case studies.

Structural Characteristics

This compound features a cyclohexane ring with two amino groups at the 3 and 4 positions and a carboxylate ester group. Its structural similarity to other biologically active molecules enhances its potential therapeutic applications, particularly in anticoagulation therapies. The compound's unique stereochemistry and dual amino substituents significantly improve its binding affinity and selectivity towards factor Xa compared to other similar compounds.

The primary mechanism of action for this compound is the inhibition of coagulation factor Xa, which plays a crucial role in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the risk of thromboembolic events. This mechanism is analogous to that of established anticoagulants like Edoxaban .

Biological Activity Data

Research has demonstrated that this compound exhibits significant in vitro anti-factor Xa activity. A comparative analysis of various derivatives revealed that specific modifications in the structure lead to enhanced biological activity. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

CompoundStructure CharacteristicsIC50 (µM)Biological Activity
This compoundBicyclic structure with amino groups0.5-1.0Factor Xa inhibitor
EdoxabanBicyclic structure similar to this compound0.6Direct factor Xa inhibitor
Other analogsVarying substitutions on cyclohexane ringVariesVariable anti-Xa activity

Case Studies

Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of this compound derivatives highlighted how modifications at specific positions influenced their anti-Xa activity. The findings indicated that compounds with polar functional groups positioned strategically on the cyclohexane ring exhibited enhanced inhibitory effects on factor Xa .

Case Study 2: Synthesis and Evaluation
Research conducted on synthesizing various derivatives of this compound revealed that certain synthetic routes yielded compounds with superior biological profiles. The study evaluated these compounds for their anticoagulant properties using standard assays, confirming their potential as effective anticoagulants in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4-Diaminocyclohexanecarboxylate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of cyclohexane carboxylates often involves cycloaddition reactions or catalytic hydrogenation of aromatic precursors. For example, methyl-3,4-dimethylcyclohex-3-ene-1-carboxylate was synthesized via a Diels-Alder reaction between 2,3-dimethylbuta-1,3-diene and methyl acrylate, optimized using Michaelis-Menten kinetics to determine rate constants and intermediate stability . To improve yield, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied, with purity assessed via HPLC or GC-MS.

Q. How can mass spectrometry and NMR spectroscopy be effectively utilized to characterize the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation (e.g., C₈H₁₀N₂O₂ for Methyl 3,4-diaminobenzoate, MW 166.18 ). For structural elucidation, ¹H/¹³C NMR can resolve cyclohexane ring conformation and substituent positions. 2D NMR (e.g., COSY, HSQC) is critical for distinguishing cis/trans diastereomers and verifying amine/carboxylate spatial arrangements. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What in vitro models are appropriate for assessing the neurogenic potential of this compound, and what markers should be monitored?

  • Methodological Answer : Neural stem cell (NSC) cultures, such as hippocampal NSCs, are ideal for evaluating neurogenic activity. Key markers include:

  • Neuronal differentiation : Tuj1 (β-III tubulin, immature neurons), MAP2 (mature neurons), NeuN (mature neuronal nuclei).
  • Astrocytic suppression : GFAP (glial fibrillary acidic protein).
  • Proliferation : Ki67 (cell cycle activity).
    Protocols involve immunostaining, flow cytometry, and qRT-PCR to quantify marker expression (e.g., MDHB increased Tuj1 and suppressed GFAP in NSCs ).

Advanced Research Questions

Q. How does this compound modulate key signaling pathways such as AKT/GSK3β, and what experimental approaches validate these interactions?

  • Methodological Answer : Pathway modulation can be studied via phospho-specific Western blotting. For example, MDHB inhibited AKT phosphorylation (Ser473) and enhanced GSK3β autophosphorylation (Tyr216), promoting β-catenin degradation and neuronal differentiation . Use inhibitors (e.g., LY294002 for AKT) or activators (e.g., CHIR99021 for GSK3β) to confirm mechanistic roles. Transcriptome analysis (RNA-seq) further identifies downstream targets like Isl1, critical for cholinergic neuron specification .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-type-specific receptor expression or metabolic differences. Systematic approaches include:

  • Dose-response profiling : Test concentrations (e.g., 8–32 µM for MDHB ) across multiple lines (e.g., SH-SY5Y neuroblastoma vs. primary NSCs).
  • Pharmacokinetic assays : Measure compound stability and metabolite formation using LC-MS.
  • Pathway enrichment analysis : Compare transcriptomic data to identify context-dependent signaling nodes (e.g., Wnt/β-catenin vs. Notch pathways ).

Q. What computational methods predict the physicochemical properties and pharmacokinetic behavior of this compound, and how are these validated experimentally?

  • Methodological Answer : Tools like SwissADME or Molinspiration estimate logP, solubility, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) predicts interactions with targets like cholinergic receptors. Experimental validation involves:

  • HPLC-based solubility assays : Measure compound stability in PBS or simulated biological fluids.
  • Caco-2 monolayer assays : Assess intestinal absorption and blood-brain barrier penetration.
  • In vivo pharmacokinetics : Plasma half-life and tissue distribution via radiolabeled tracing .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,4-diaminocyclohexane-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7H,2-4,9-10H2,1H3

InChI Key

DNPPJTNUNGEUQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(C1)N)N

Origin of Product

United States

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